3,6-Dimethylisoquinoline
Overview
Description
3,6-Dimethylisoquinoline is a chemical compound with the molecular formula C11H11N . It has a molecular weight of 157.21 g/mol . The IUPAC name for this compound is 3,6-dimethylisoquinoline .
Molecular Structure Analysis
The molecular structure of 3,6-Dimethylisoquinoline includes a nitrogen atom and two methyl groups attached to the isoquinoline ring . The InChI representation of the molecule isInChI=1S/C11H11N/c1-8-3-4-10-7-12-9 (2)6-11 (10)5-8/h3-7H,1-2H3
. The Canonical SMILES representation is CC1=CC2=C (C=C1)C=NC (=C2)C
. Physical And Chemical Properties Analysis
3,6-Dimethylisoquinoline has several computed properties. It has a molecular weight of 157.21 g/mol, a XLogP3 of 3, and a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . The exact mass and monoisotopic mass of the compound are both 157.089149355 g/mol .Scientific Research Applications
Analgesic and Anti-Inflammatory Applications : A derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, shows promising analgesic and anti-inflammatory effects, suggesting potential as a non-narcotic analgesic (Rakhmanova et al., 2022).
Cytotoxic Activity : The synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline, starting from phloroacetophenone, has been reported, with this compound exhibiting cytotoxic activity. This demonstrates its potential in cancer research (Kaufman et al., 2018).
Chemical Synthesis Applications : The metalation of 1,3-dimethylisoquinoline and 6,7-dimethoxy-1,3-dimethylisoquinoline yields 1-alkalimethyl derivatives, which are useful for producing a range of compounds like alcohols, enols, and enamines (Kaiser & McClure, 1979).
Biomedical Applications : Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives with neuroactive residues exhibit promising cerebroprotective properties, indicating potential for treating neurological disorders (Chiriapkin, Kodonidi, & Pozdnyakov, 2022).
Anticancer Potential : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has shown effectiveness as an anticancer agent, demonstrating high blood-brain barrier penetration and potent apoptosis induction, which is crucial for cancer therapy (Sirisoma et al., 2009).
Fluorescent Dye Applications : Derivatives like 7-methyl and 6,7-dimethyl pyrroloquinolin(9)one show strong blue fluorescence, offering alternatives to commercial dyes in biomedical applications such as cell trafficking and pharmacokinetics studies (Carta et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3,6-dimethylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-3-4-10-7-12-9(2)6-11(10)5-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSUBDOSELFGLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethylisoquinoline | |
CAS RN |
102878-58-0 | |
Record name | 3,6-dimethylisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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